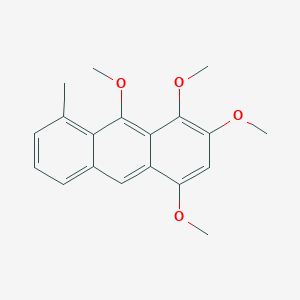

1,2,4,9-Tetramethoxy-8-methylanthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

834867-35-5 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,2,4,9-tetramethoxy-8-methylanthracene |

InChI |

InChI=1S/C19H20O4/c1-11-7-6-8-12-9-13-14(20-2)10-15(21-3)18(22-4)17(13)19(23-5)16(11)12/h6-10H,1-5H3 |

InChI Key |

QKAQIGWICYCCGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C(=CC(=C(C3=C2OC)OC)OC)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1,2,4,9 Tetramethoxy 8 Methylanthracene

Advanced Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for analyzing polar or moderately polar molecules, allowing for the determination of molecular weight with high accuracy. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.

For 1,2,4,9-Tetramethoxy-8-methylanthracene (molecular formula C₁₉H₂₀O₄), the analysis would be conducted in positive ion mode. The methoxy (B1213986) groups' oxygen atoms can be readily protonated. Therefore, the primary ion expected in the ESI-mass spectrum would be the protonated molecule, [M+H]⁺. Given the monoisotopic mass of the compound, this would result in a distinct high-intensity signal.

Table 1: Predicted ESI-MS Data for this compound

| Description | Data Type | Predicted Value |

|---|---|---|

| Molecular Formula | Text | C₁₉H₂₀O₄ |

| Exact Mass | Number | 312.1362 u |

| Predicted Primary Ion | Text | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by isolating a specific ion (the precursor ion) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) reveal information about the molecule's connectivity and functional groups. libretexts.orglibretexts.org

For the [M+H]⁺ ion of this compound (m/z 313.14), a predictable fragmentation pathway would involve the sequential loss of neutral molecules from the methoxy substituents. whitman.edu The C-O bonds of the methoxy groups and the benzylic C-C bond of the methyl group are common points of cleavage.

Key predicted fragmentation patterns include:

Loss of a methyl radical (•CH₃): A primary fragmentation event would be the loss of a methyl radical from one of the methoxy groups, leading to an ion at m/z [M+H - 15]⁺.

Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted aromatic compounds is the neutral loss of formaldehyde, resulting in an ion at m/z [M+H - 30]⁺.

Sequential Losses: Further fragmentation could involve the loss of multiple formaldehyde or methyl groups, leading to a series of product ions with decreasing mass-to-charge ratios.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 313.14 | 298.12 | •CH₃ (15 u) |

| 313.14 | 283.13 | CH₂O (30 u) |

| 283.13 | 268.11 | •CH₃ (15 u) |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these absorptions are characteristic of specific functional groups. libretexts.orgvscht.cz The FT-IR spectrum of this compound is expected to display a combination of bands corresponding to its aromatic core and its substituents. orgchemboulder.comuninsubria.it

Expected characteristic absorption regions:

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of C-H bonds on the anthracene (B1667546) ring. orgchemboulder.com

Aliphatic C-H Stretch: Bands corresponding to the methyl and methoxy C-H stretches will appear just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

Aromatic C=C Stretch: A series of medium to sharp bands in the 1620-1450 cm⁻¹ region will arise from the stretching vibrations within the anthracene rings. libretexts.orgresearchgate.net

C-O Stretch: Strong, characteristic bands are predicted in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions, confirming the presence of the aryl-alkyl ether (methoxy) functional groups. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2990 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium to Strong |

| C-H Bend | Aliphatic (CH₃) | 1460 - 1370 | Medium |

| C-O Stretch (Asymmetric) | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| C-O Stretch (Symmetric) | Aryl-Alkyl Ether | 1075 - 1020 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For polycyclic aromatic hydrocarbons, Raman spectroscopy is particularly effective for characterizing the vibrations of the carbon skeleton. researchgate.netnih.gov

The Raman spectrum of this compound is expected to be dominated by strong signals from the aromatic ring system. usra.edu Vibrations that involve symmetric expansion and contraction of the rings are typically Raman-active and produce intense peaks. Key expected features include strong bands around 1600 cm⁻¹ and in the 1400-1300 cm⁻¹ region, which are characteristic of C=C stretching modes in fused aromatic rings. researchgate.netresearchgate.net

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ring Breathing/Stretching | Aromatic C=C | 1620 - 1580 | Strong |

| Ring Breathing/Stretching | Aromatic C=C | 1410 - 1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The anthracene core is a well-characterized chromophore with a distinctive absorption spectrum arising from π-π* transitions. researchgate.net The parent anthracene molecule typically shows a structured absorption band between approximately 300 and 380 nm. mdpi.comresearchgate.net

The presence of four electron-donating methoxy groups (auxochromes) is predicted to have a significant impact on the UV-Vis spectrum. researchgate.netnih.gov These groups increase the electron density of the aromatic system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nih.govnih.gov The methyl group will contribute a smaller bathochromic shift. The fine vibronic structure often seen in unsubstituted anthracene may also be broadened or lost due to the influence of these multiple substituents. mdpi.com

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ Range (nm) | Predicted Effect of Substituents |

|---|

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound could be grown, this technique would provide unambiguous structural data.

An X-ray crystallographic analysis would yield:

Molecular Conformation: It would confirm the substitution pattern and reveal the precise bond lengths and angles of the entire molecule. nih.gov

Planarity: The analysis would determine the degree of planarity of the anthracene ring system, which can be influenced by steric hindrance from substituents.

Substituent Orientation: The orientation of the four methoxy groups and the methyl group relative to the plane of the anthracene core would be precisely measured. iucr.org

Crystal Packing: The study would reveal how the molecules arrange themselves in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or C-H···π interactions, which are common in aromatic systems. nih.govmdpi.com

Although a specific crystal structure for this compound is not publicly available, data from related structures like 9-(4-Methoxyphenyl)anthracene confirm the utility of this technique for elucidating the detailed solid-state architecture of substituted anthracenes. nih.gov

Hyphenated and Multidimensional Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of their components. nih.govresearchgate.netchemijournal.com For a compound like this compound, which may be synthesized as part of a complex reaction mixture or isolated from a natural source, these methods provide the necessary separation and detailed structural information in a single analytical run.

Liquid Chromatography-NMR (LC-NMR) and Gas Chromatography-Gas Chromatography (GC×GC)

Liquid Chromatography-NMR (LC-NMR):

The coupling of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy is a powerful method for the analysis of complex mixtures, enabling the acquisition of detailed structural information on individual separated components. For this compound, LC-NMR would be particularly advantageous for analyzing a crude reaction mixture to identify the target compound, impurities, and any isomeric byproducts.

The process involves separating the sample components via HPLC, after which the eluent is directed into the NMR spectrometer for analysis. This can be performed in on-flow, stopped-flow, or loop-storage modes. mdpi.com In a hypothetical LC-NMR analysis of a sample containing this compound, the following could be expected:

Separation: A reversed-phase HPLC column would likely be employed, separating compounds based on polarity. The highly substituted, non-polar anthracene derivative would be expected to have a significant retention time.

Detection: A UV or diode-array detector would first indicate the elution of aromatic compounds. Upon elution of the peak corresponding to this compound, the flow could be stopped to acquire detailed 1D and 2D NMR spectra.

Structural Confirmation: The acquired ¹H NMR spectrum would confirm the presence of aromatic protons, four distinct methoxy group signals, and a methyl group signal, with chemical shifts characteristic of a substituted anthracene core. libretexts.org 2D NMR experiments like COSY and HMBC would then be used to establish the connectivity between the protons and carbons, confirming the substitution pattern.

Interactive Data Table: Expected ¹H NMR Data from a Stopped-Flow LC-NMR Experiment for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Expected COSY Correlations |

| H-3 | ~6.8 - 7.2 | Singlet | None |

| H-5 | ~7.5 - 8.0 | Doublet | H-6 |

| H-6 | ~7.2 - 7.6 | Triplet | H-5, H-7 |

| H-7 | ~7.8 - 8.2 | Doublet | H-6 |

| H-10 | ~8.0 - 8.5 | Singlet | None |

| 1-OCH₃ | ~3.9 - 4.1 | Singlet | None |

| 2-OCH₃ | ~3.9 - 4.1 | Singlet | None |

| 4-OCH₃ | ~3.9 - 4.1 | Singlet | None |

| 9-OCH₃ | ~4.0 - 4.2 | Singlet | None |

| 8-CH₃ | ~2.5 - 2.8 | Singlet | None |

Gas Chromatography-Gas Chromatography (GC×GC):

Comprehensive two-dimensional gas chromatography (GC×GC) is an exceptionally powerful separation technique that provides significantly enhanced resolution and peak capacity compared to conventional GC. chromatographyonline.com This method is ideal for the analysis of complex volatile and semi-volatile mixtures, such as those containing various PAHs and their derivatives. acs.orggcms.cznsf.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), it allows for the detailed characterization of individual components in highly complex samples. chromatographyonline.comsemanticscholar.orggcms.cz

In the context of this compound, GC×GC-TOF-MS would be employed to:

Separate Isomers: Effectively separate the target compound from any structural isomers that might be present in the sample, which would be difficult to resolve using single-dimension GC.

High-Resolution Analysis: The technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column). This orthogonal separation mechanism distributes the analytes across a two-dimensional plane, providing a highly detailed "fingerprint" of the sample. chromatographyonline.com

Identification: The TOF-MS detector provides high-speed, full-spectrum mass analysis, allowing for the confident identification of the separated compounds based on their mass spectra and comparison to spectral libraries.

Interactive Data Table: Hypothetical GC×GC-TOF-MS Parameters for the Analysis of this compound

| Parameter | 1st Dimension Column | 2nd Dimension Column | TOF-MS |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid-polar (e.g., 50% Phenyl Polysiloxane) | N/A |

| Length | 30 m | 1.5 m | N/A |

| Internal Diameter | 0.25 mm | 0.10 mm | N/A |

| Film Thickness | 0.25 µm | 0.10 µm | N/A |

| Modulation Period | 5 s | 5 s | N/A |

| Mass Range | N/A | N/A | 50-500 m/z |

| Acquisition Rate | N/A | N/A | 200 spectra/s |

Integrated Spectroscopic Data Analysis for Comprehensive Structural Elucidation

The definitive structural elucidation of a novel or complex organic compound is rarely achieved through a single analytical technique. Instead, a comprehensive approach that integrates data from multiple spectroscopic methods is required. studypug.commit.edusydney.edu.au This strategy ensures that all aspects of the molecular structure, from the molecular formula to the precise arrangement of atoms and stereochemistry, are unambiguously determined.

For this compound, the integrated analysis would follow a logical progression:

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, from which the exact molecular formula (C₂₀H₂₀O₄) can be determined.

Functional Group Identification: Infrared (IR) spectroscopy would confirm the presence of key functional groups. The spectrum would be expected to show C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the anthracene core, and prominent C-O stretching bands for the four methoxy groups.

Connectivity and Substitution Pattern: A suite of NMR experiments is central to establishing the carbon-hydrogen framework.

¹H NMR: Provides information on the number and chemical environment of the protons.

¹³C NMR: Reveals the number of unique carbon atoms. For this compound, 20 distinct carbon signals would be expected due to its asymmetry.

DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, crucial for mapping out the spin systems on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is arguably the most critical experiment for piecing together the structure, as it would connect the methoxy and methyl protons to their respective carbons on the anthracene ring and link the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which helps to confirm the spatial proximity of different groups, such as the proximity of the 8-methyl group to the H-7 proton.

By systematically integrating the information from each of these techniques, a complete and verified structure of this compound can be confidently assembled. Each piece of spectroscopic data serves as a constraint that the proposed structure must satisfy, leading to a single, unambiguous solution. researchgate.net

Theoretical and Computational Studies of 1,2,4,9 Tetramethoxy 8 Methylanthracene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structure and reactivity. For anthracene (B1667546) and its derivatives, these methods can elucidate the influence of various substituent groups on the properties of the core aromatic system. mdpi.comsemanticscholar.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgresearchgate.net It is widely applied to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state—and to calculate its thermodynamic properties. mdpi.com

For 1,2,4,9-Tetramethoxy-8-methylanthracene, a DFT calculation would begin by defining an initial molecular structure. The DFT algorithm then iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy. This process of geometry optimization reveals the most stable structure of the molecule. The resulting energetic information helps to assess the compound's thermodynamic stability relative to other isomers or related molecules. semanticscholar.org DFT calculations have been successfully used to determine the relative stabilities and molecular structures of various substituted anthracene derivatives. mdpi.com

Table 1: Key Molecular Components for DFT Analysis of this compound

| Structural Component | Description | Expected Influence on Geometry |

|---|---|---|

| Anthracene Core | A planar, polycyclic aromatic hydrocarbon with three fused benzene (B151609) rings. | Forms the rigid backbone of the molecule. |

| Methoxy (B1213986) Groups (-OCH₃) | Four electron-donating groups located at positions 1, 2, 4, and 9. | May cause slight distortions from planarity due to steric hindrance and rotation around the C-O bond. |

| Methyl Group (-CH₃) | An electron-donating group located at position 8. | Its orientation will be optimized to minimize steric clashes with adjacent atoms. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important of these orbitals in predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Substituents on an aromatic ring can significantly alter the HOMO and LUMO energy levels. For instance, studies on substituted pentacenes and anthracenes show that the position and electronic nature of substituents are key parameters for tuning the HOMO-LUMO gap. acs.org The introduction of electron-donating groups, such as methoxy and methyl groups, is expected to raise the HOMO energy level of the anthracene core, thereby affecting the gap. A twisted conformation between substituents and the anthracene core can allow for the intercalation of molecular orbitals, leading to a smaller HOMO-LUMO gap. nih.gov

Table 2: Illustrative HOMO, LUMO, and Gap Energies for Anthracene and a Substituted Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene (AN) | -5.57 | -1.98 | 3.59 |

| 2,6-Dimethoxyanthracene (2,6-2OCH₃-AN) | -5.25 | -1.61 | 3.64 |

Note: This data is for illustrative purposes to show the effect of methoxy substituents on a related anthracene structure. Data for this compound is not available in the cited sources. Data adapted from a theoretical study on anthracene derivatives. rsc.org

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nmrdb.org Theoretical prediction of 13C NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectrum with the experimental one.

DFT calculations can be used to compute the 13C NMR chemical shifts for this compound. The accuracy of these predictions depends on the chosen methodology, including the level of theory and basis set. nih.gov For methoxy groups attached to aromatic rings, their conformation (in-plane vs. out-of-plane) can cause significant changes in the 13C NMR chemical shifts. researchgate.net Atypical deshielding (a shift to a higher ppm value) is often observed for out-of-plane methoxy groups. nih.govresearchgate.net A computational analysis of this compound would predict distinct chemical shifts for the different carbon environments: the aromatic carbons of the anthracene core, the four methoxy carbons, and the single methyl carbon. These predictions are valuable for confirming the substitution pattern on the anthracene ring. researchgate.net

Table 3: Hypothetical Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic C-H | 108 - 130 | The precise shifts depend on the electronic effects of nearby methoxy and methyl groups. |

| Aromatic C-O | 145 - 160 | Carbons directly bonded to electron-donating methoxy groups are typically deshielded. |

| Aromatic C (quaternary) | 125 - 140 | Bridgehead carbons and carbons bonded to other carbons within the fused ring system. |

| Methoxy (-OCH₃) | 55 - 63 | The shift can vary depending on the steric environment and rotational conformation of the methoxy group. researchgate.net |

| Methyl (-CH₃) | 15 - 25 | Typical range for a methyl group attached to an aromatic system. |

Note: These are generalized ranges based on known values for substituted aromatic compounds. Specific computational predictions for this compound are not available in the provided sources.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tandfonline.com This technique provides a detailed view of the conformational flexibility and dynamics of a molecule, which are crucial for understanding its function and interactions. tandfonline.com

For this compound, MD simulations would reveal the dynamic behavior of the substituent groups. The four methoxy groups and the methyl group are not static; they can rotate around their single bonds. These rotations can lead to various stable and transient conformations. MD simulations can map the "conformational landscape," which describes the accessible conformations and the energy barriers between them. acs.org Such simulations have been applied to study the conformational landscape of other complex molecules, revealing insights into their structural dynamics. escholarship.org Understanding the preferred conformations of the methoxy groups is particularly important, as their orientation can influence the molecule's electronic properties and its ability to interact with other molecules or biological targets.

In Silico Prediction of Biological Activity and Target Interactions (e.g., Molecular Docking)

In silico methods, particularly molecular docking, are used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein or enzyme. researchgate.net This approach is a cornerstone of modern drug discovery, allowing researchers to screen virtual libraries of compounds against a specific target to identify potential drug candidates. semanticscholar.org

To investigate the potential biological activity of this compound, a researcher would first identify a relevant biological target. Anthracene derivatives have been studied for various medicinal properties, including as anticancer agents. tandfonline.comscientific.net For example, a molecular docking study could be performed against an enzyme like topoisomerase II or a receptor such as the estrogen receptor-α, both of which are known cancer targets. scientific.netneuroquantology.com The docking simulation would place the anthracene derivative into the active site of the target protein and calculate a "docking score," which estimates the binding free energy. A more negative score typically indicates a stronger, more favorable interaction. scientific.net The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

Table 4: Illustrative Molecular Docking Results for Anthracene Derivatives Against Estrogen Receptor-α (PDB ID: 3ERT)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Anthracene-thiophene chalcone | -9.81 | ALA350, LEU346, LEU525 |

| Anthracene-thiophene pyridine | -10.45 | MET343, ASP351, LEU384 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating molecular descriptors that encode structural, physical, and chemical properties of the molecules. nih.gov

A QSAR study involving this compound would require a dataset of structurally similar anthracene derivatives with experimentally measured biological activity against a specific target. researchgate.net Molecular descriptors for each compound, such as molecular weight, polarity, electronic properties, and shape, would be calculated. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov Once a predictive QSAR model is established and validated, it can be used to estimate the biological activity of new or untested compounds like this compound based solely on its calculated descriptors. This approach helps in prioritizing compounds for synthesis and experimental testing. nih.gov

Table 5: Conceptual Framework for a QSAR Model

| Compound | Molecular Descriptors (X variables) | Biological Activity (Y variable) |

|---|---|---|

| (e.g., LogP, Molecular Weight, Dipole Moment, HOMO/LUMO energies) | (e.g., IC₅₀, pIC₅₀, Inhibition Constant) | |

| Compound 1 | Descriptor values... | Experimental value... |

| Compound 2 | Descriptor values... | Experimental value... |

| ... | ... | ... |

| This compound | Calculated descriptor values... | Predicted value from model |

Note: This table illustrates the general structure of a QSAR study. No specific QSAR model for this compound was identified.

Potential Applications and Future Research Directions of 1,2,4,9 Tetramethoxy 8 Methylanthracene

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

Substituted anthracenes are valuable as intermediates in the synthesis of more complex molecules. nih.gov The functional groups on 1,2,4,9-Tetramethoxy-8-methylanthracene, specifically the four methoxy (B1213986) groups and one methyl group, offer multiple sites for further chemical modification. These groups can influence the reactivity of the anthracene (B1667546) core, potentially directing subsequent reactions to specific positions. This controlled reactivity is highly desirable in multi-step organic synthesis.

For instance, methoxy groups can be converted to hydroxyl groups, providing a handle for esterification or etherification reactions. The methyl group could potentially be functionalized through free-radical or oxidation reactions. The anthracene core itself can undergo various transformations, including cycloaddition reactions. mdpi.com The specific substitution pattern of this compound could lead to the formation of unique and complex molecular architectures that would be difficult to access through other synthetic routes.

Exploration in Materials Science for Electronic and Photophysical Applications

Anthracene and its derivatives are well-known for their strong fluorescence and high charge-carrier mobility, making them promising materials for organic electronics. daneshyari.com The electronic properties of anthracene can be finely tuned by the addition of substituent groups. acs.orgresearchgate.net The electron-donating methoxy groups on this compound are expected to significantly influence its electronic and photophysical properties.

These properties make substituted anthracenes candidates for use in a variety of applications:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of many anthracene derivatives make them suitable as emitters in OLEDs. rsc.org The specific emission color can be tuned by the substituents.

Organic Field-Effect Transistors (OFETs): The ability of the anthracene core to transport charge makes it a candidate for the active layer in OFETs. beilstein-journals.org

Organic Supercapacitors: Functionalized anthracenes have been investigated as components of organic supercapacitor electrodes due to their redox activity and structural stability. rsc.org

The unique substitution pattern of this compound could lead to novel materials with enhanced performance in these and other electronic devices.

Development of Advanced Chemical Probes and Sensor Technologies

The inherent fluorescence of the anthracene core provides a basis for the development of "turn-on" or "turn-off" fluorescent sensors. acs.org Anthracene derivatives have been successfully used to detect a variety of analytes, including metal ions, anions, and small organic molecules. nih.govacs.orgresearchgate.net

The design of such sensors often involves attaching a receptor unit to the anthracene fluorophore. Binding of the target analyte to the receptor causes a change in the photophysical properties of the anthracene, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. researchgate.net The methoxy and methyl groups of this compound could serve as attachment points for various receptor moieties, allowing for the development of selective and sensitive probes for a wide range of target molecules.

Future Perspectives in Pre-clinical Drug Lead Identification and Optimization

Anthracene derivatives have shown a diverse range of biological activities, including antimicrobial and antitumor effects. researchgate.netnih.govnih.gov The planar structure of the anthracene core allows it to intercalate into DNA, a mechanism that is exploited in some anticancer drugs. The substituents on the anthracene ring can significantly influence its biological activity and selectivity.

Derivatives of anthraquinones, which are structurally related to anthracenes, have demonstrated antibacterial, antiviral, and antitumor properties. nih.govfrontiersin.org For example, certain anthracene derivatives have shown growth-inhibitory effects against specific intestinal bacteria. researchgate.net Schiff base derivatives of anthracene have also been investigated for their antioxidant and antibacterial activities. semanticscholar.org While the biological activity of this compound has not been specifically reported, its structure suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research could involve synthesizing and screening a library of derivatives of this compound to identify potential drug leads.

Current Challenges and Emerging Opportunities in the Study of Substituted Anthracenes

Despite their potential, the synthesis and application of substituted anthracenes face several challenges. Traditional methods for synthesizing these compounds can be inefficient and lack selectivity, often requiring harsh reaction conditions. frontiersin.org However, recent advances in transition metal-catalyzed reactions are providing more efficient and versatile routes to functionalized anthracenes.

Another challenge lies in understanding and controlling the supramolecular organization of these molecules in the solid state, which is crucial for their performance in electronic devices. mdpi.com The planar nature of anthracene promotes π-π stacking, which can influence its photophysical properties. mdpi.com

Emerging opportunities in this field include the development of new synthetic methodologies that are more environmentally friendly. frontiersin.org There is also a growing interest in incorporating anthracene derivatives into more complex systems, such as polymers and supramolecular assemblies, to create functional materials with novel properties. beilstein-journals.orgmdpi.com The continued exploration of substituted anthracenes, including this compound, is expected to lead to new discoveries and applications in a wide range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.